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Cat. No.: B1522620 Get Quote

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-2,4-dichloro-5-
nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the essential physical and chemical

properties of 1-Bromo-2,4-dichloro-5-nitrobenzene (CAS No. 65001-80-1). As a

polysubstituted aromatic compound, it serves as a valuable building block in synthetic organic

chemistry, particularly in the development of novel pharmaceutical and agrochemical agents.

This document consolidates critical data on its molecular identity, core physical characteristics,

spectroscopic profile, and chemical reactivity. Furthermore, it offers field-proven insights into its

handling, safety, and a detailed, self-validating experimental protocol for melting point

determination, a key quality control parameter. The guide is structured to deliver both

foundational knowledge and practical application insights for professionals in chemical

research and development.

Introduction: The Synthetic Utility of a
Polysubstituted Nitrobenzene

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1522620?utm_src=pdf-interest
https://www.benchchem.com/product/b1522620?utm_src=pdf-body
https://www.benchchem.com/product/b1522620?utm_src=pdf-body
https://www.benchchem.com/product/b1522620?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-Bromo-2,4-dichloro-5-nitrobenzene is a highly functionalized aromatic compound. Its

structure is characterized by a benzene ring substituted with three distinct electron-withdrawing

groups: one nitro group and three halogens (one bromine, two chlorine). This specific

arrangement of substituents creates a unique electronic environment that dictates its physical

properties and defines its chemical reactivity. The presence of good leaving groups (halogens)

on a ring activated by a strong deactivating group (nitro) makes it a potent substrate for

nucleophilic aromatic substitution (SNAr) reactions.

For drug development professionals, understanding these properties is paramount. The

compound's reactivity profile allows for its strategic incorporation into complex molecular

scaffolds, serving as an intermediate in the synthesis of targeted therapeutic agents. This guide

explains the causality between its molecular structure and its physical behavior, providing the

foundational knowledge required for its effective use in the laboratory.

Molecular and Chemical Identity
Correctly identifying a chemical reagent is the first step in any successful research endeavor.

The fundamental identifiers for 1-Bromo-2,4-dichloro-5-nitrobenzene are detailed below.

Caption: Molecular Structure of 1-Bromo-2,4-dichloro-5-nitrobenzene.

IUPAC Name: 1-bromo-2,4-dichloro-5-nitrobenzene[1]

CAS Number: 65001-80-1[1][2][3][4]

Molecular Formula: C₆H₂BrCl₂NO₂

Molecular Weight: 270.9 g/mol

Core Physical Properties
The physical properties of a compound dictate its state, solubility, and thermal stability, which

are critical parameters for reaction setup, purification, and storage.
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Property Value Source(s)

Physical Form Solid [1]

Melting Point 69 °C [1]

Boiling Point
315.4 ± 37.0 °C (at 760

mmHg)
[1]

Solubility

Insoluble in water; likely

soluble in common organic

solvents such as ethanol,

ether, and chlorinated

solvents.

Inferred from similar

compounds[5]

Purity Typically ≥ 95-98% [1]

The relatively high melting point confirms the compound is a solid at room temperature, which

is typical for substituted benzenes of this molecular weight due to efficient crystal lattice

packing. The high boiling point reflects strong intermolecular forces.

Spectroscopic and Analytical Profile
While specific spectra for this exact compound are not widely published, its structure allows for

a confident prediction of its key spectroscopic features, which are essential for identity

confirmation and purity assessment.

¹H NMR (Proton Nuclear Magnetic Resonance): The molecule contains two non-equivalent

aromatic protons. This would result in two distinct signals in the downfield region (typically

7.0-9.0 ppm). Each signal would appear as a singlet, as there are no adjacent protons to

cause splitting.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Due to the lack of symmetry, all six

carbons in the benzene ring are chemically distinct. Therefore, six unique signals are

expected in the aromatic region of the ¹³C NMR spectrum (typically 110-160 ppm).

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be dominated by

strong, characteristic absorption bands corresponding to the nitro group. Expect strong
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asymmetric and symmetric stretching bands for the N-O bonds around 1550-1500 cm⁻¹ and

1350-1300 cm⁻¹, respectively. Additional peaks corresponding to C-Cl, C-Br, and C-H

aromatic stretching will also be present.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for

the molecular ion [M]⁺ due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an

approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This

complex pattern is a definitive tool for confirming the presence and number of halogen atoms

in the structure.

Reactivity and Stability Insights
The physical properties are a direct consequence of the molecular structure, which in turn

governs the chemical reactivity.

Electrophilicity: The nitro group is a powerful electron-withdrawing group, acting through both

inductive and resonance effects. This significantly reduces the electron density of the

aromatic ring, making it highly electron-deficient.

Nucleophilic Aromatic Substitution (SNAr): This electron deficiency is the primary driver of

the compound's reactivity. The ring is highly activated towards attack by nucleophiles. The

halogens (Br and Cl) are excellent leaving groups, and their positions relative to the nitro

group make them susceptible to displacement. This makes 1-bromo-2,4-dichloro-5-
nitrobenzene an ideal substrate for introducing nucleophilic functionalities, a common

strategy in the synthesis of pharmaceuticals and other complex organic molecules.

Stability: The compound is chemically stable under standard ambient conditions (room

temperature) and should be stored in a dry environment[1]. It is a combustible solid but does

not present an unusual fire risk under normal laboratory conditions.

Experimental Protocol: Melting Point Determination
(A Self-Validating System)
Determining a sharp melting point is a fundamental technique for assessing the purity of a

crystalline solid. A pure substance melts over a narrow range, while impurities typically depress

and broaden this range.
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Objective: To accurately determine the melting range of 1-Bromo-2,4-dichloro-5-
nitrobenzene and assess its purity.

Methodology:

Instrument Calibration (Trustworthiness Pillar):

Before analyzing the sample, verify the accuracy of the melting point apparatus using a

certified reference standard with a known melting point close to the expected value (e.g.,

Benzoic Acid, M.P. 122.4 °C).

Causality: This step ensures that any observed deviation is due to the sample's properties,

not instrumental error, making the protocol self-validating.

Sample Preparation:

Place a small amount (1-2 mg) of the dry, crystalline solid onto a clean, dry watch glass.

Finely crush the sample into a powder using a spatula.

Causality: A fine powder ensures uniform heat transfer throughout the sample, preventing

inconsistent melting.

Capillary Loading:

Tap the open end of a capillary tube into the powdered sample until a small amount of

material (2-3 mm in height) enters the tube.

Tap the sealed end of the tube gently on a hard surface to pack the sample tightly at the

bottom.

Causality: A tightly packed sample prevents air pockets and ensures a sharp, observable

melting process.

Measurement:

Place the loaded capillary into the heating block of the melting point apparatus.
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Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting

point of 69 °C[1].

Once the temperature is ~15 °C below the expected M.P., reduce the ramp rate to a slow

1-2 °C/min.

Causality: A slow ramp rate near the melting point is crucial for thermal equilibrium

between the sample, heating block, and thermometer, ensuring an accurate reading.

Data Recording:

Record the temperature at which the first drop of liquid appears (T₁).

Record the temperature at which the last crystal melts completely (T₂).

The melting range is reported as T₁ - T₂. For a pure sample, this range should be narrow

(≤ 2 °C).

Caption: Workflow for Melting Point Determination.

Safety, Handling, and Storage
As a Senior Application Scientist, safety is the foremost priority. Adherence to proper handling

protocols is non-negotiable.

GHS Hazard Classification: Based on available data, the compound is classified with the

following hazards:

H302: Harmful if swallowed[1].

H315: Causes skin irritation[1].

H319: Causes serious eye irritation[1].

H335: May cause respiratory irritation[1].

Personal Protective Equipment (PPE):
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Wear a standard laboratory coat, safety glasses with side shields or goggles, and

chemical-resistant gloves (e.g., nitrile).

Handling:

Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust.

Avoid contact with skin and eyes.

Wash hands thoroughly after handling.

Storage:

Store in a tightly sealed container in a cool, dry place at room temperature[1].

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion
1-Bromo-2,4-dichloro-5-nitrobenzene is a solid crystalline compound with well-defined

physical properties that are directly attributable to its polyhalogenated and nitrated aromatic

structure. Its melting point of 69 °C and high boiling point are key identifiers for quality control.

The compound's true value lies in its chemical reactivity, specifically its high susceptibility to

nucleophilic aromatic substitution, making it a strategic intermediate in synthetic chemistry. A

thorough understanding of its physical properties, combined with stringent adherence to safety

protocols, is essential for leveraging its full potential in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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